molecular formula C22H28N2O2 B14204504 (4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone CAS No. 918481-77-3

(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone

Cat. No.: B14204504
CAS No.: 918481-77-3
M. Wt: 352.5 g/mol
InChI Key: QJBLIBBZTMCSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone is a complex organic compound that features a piperazine ring substituted with an ethoxyethyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the ethoxyethyl group. The final step involves the formation of the phenylmethanone moiety through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Pd-C can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its piperazine ring is a common motif in many bioactive compounds, making it a valuable tool for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, while the phenylmethanone moiety can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • (4-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone
  • (4-{[4-(2-Methoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone
  • (4-{[4-(2-Propoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone

Uniqueness

Compared to similar compounds, (4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development .

Properties

CAS No.

918481-77-3

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

[4-[[4-(2-ethoxyethyl)piperazin-1-yl]methyl]phenyl]-phenylmethanone

InChI

InChI=1S/C22H28N2O2/c1-2-26-17-16-23-12-14-24(15-13-23)18-19-8-10-21(11-9-19)22(25)20-6-4-3-5-7-20/h3-11H,2,12-18H2,1H3

InChI Key

QJBLIBBZTMCSBJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.